molecular formula C9H14N2O3S B14474660 3-(4-Aminoanilino)propane-1-sulfonic acid CAS No. 71526-68-6

3-(4-Aminoanilino)propane-1-sulfonic acid

Cat. No.: B14474660
CAS No.: 71526-68-6
M. Wt: 230.29 g/mol
InChI Key: RZVXUXFKLPCCAQ-UHFFFAOYSA-N
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Description

3-(4-Aminoanilino)propane-1-sulfonic acid is an organic compound with the molecular formula C9H14N2O3S It is a derivative of aniline and sulfonic acid, characterized by the presence of an amino group attached to the benzene ring and a sulfonic acid group attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminoanilino)propane-1-sulfonic acid typically involves the reaction of 4-nitroaniline with 1,3-propane sultone. The process begins with the reduction of 4-nitroaniline to 4-aminoaniline, followed by its reaction with 1,3-propane sultone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminoanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the sulfonic acid group with other nucleophiles.

Mechanism of Action

The mechanism of action of 3-(4-Aminoanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminoanilino)propane-1-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

71526-68-6

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

3-(4-aminoanilino)propane-1-sulfonic acid

InChI

InChI=1S/C9H14N2O3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7,10H2,(H,12,13,14)

InChI Key

RZVXUXFKLPCCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCCS(=O)(=O)O

Origin of Product

United States

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